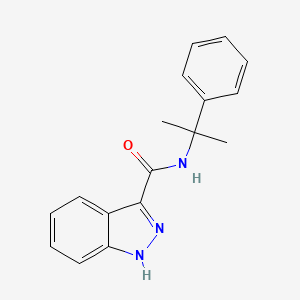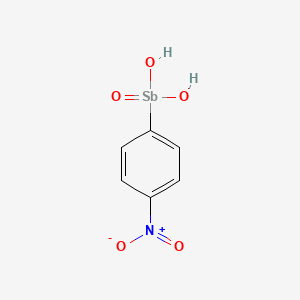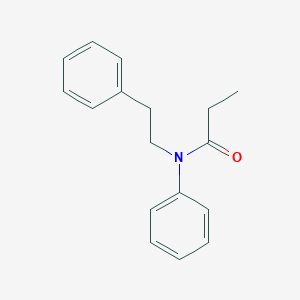![molecular formula C7H12 B14078613 Bicyclo[3.2.0]heptane CAS No. 278-07-9](/img/structure/B14078613.png)
Bicyclo[3.2.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.0]heptane is a bicyclic hydrocarbon with the molecular formula C₇H₁₂. It is characterized by a unique structure consisting of two fused rings, one five-membered and one three-membered. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]heptane can be synthesized through various methods. One common approach involves the hydrogenation of bicyclo[3.2.0]hept-2-ene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is conducted under hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the hydrogenation method mentioned above is often employed, utilizing continuous flow reactors to maintain consistent reaction conditions and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bicyclo[3.2.0]heptan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound derivatives to more saturated compounds using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or chlorine gas in the presence of light.
Major Products Formed
Oxidation: Bicyclo[3.2.0]heptan-2-one.
Reduction: Saturated this compound derivatives.
Substitution: Halogenated this compound compounds.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It serves as a model compound for studying ring strain and reactivity in bicyclic systems.
Biology: this compound derivatives are investigated for their potential biological activity, including as enzyme inhibitors and receptor ligands.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.0]heptane and its derivatives depends on the specific application. In biological systems, these compounds may interact with enzymes or receptors, altering their activity. For example, this compound derivatives can inhibit enzyme activity by binding to the active site, preventing substrate access . The unique ring structure of this compound allows it to fit into specific molecular targets, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.0]hexane: Another bicyclic hydrocarbon with a different ring structure, leading to distinct chemical properties and reactivity.
Bicyclo[3.2.1]octane: A larger bicyclic compound with an additional carbon atom, resulting in different strain and reactivity patterns.
Bicyclo[4.2.0]octane: A bicyclic compound with a four-membered and a six-membered ring, exhibiting unique chemical behavior due to its ring strain.
Uniqueness
Bicyclo[3.2.0]heptane is unique due to its specific ring strain and the resulting reactivity. Its structure allows for interesting chemical transformations that are not possible with other bicyclic compounds. This makes it a valuable compound for studying ring strain and developing new synthetic methodologies .
Propiedades
Número CAS |
278-07-9 |
|---|---|
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
bicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H12/c1-2-6-4-5-7(6)3-1/h6-7H,1-5H2 |
Clave InChI |
AWYMFBJJKFTCFO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


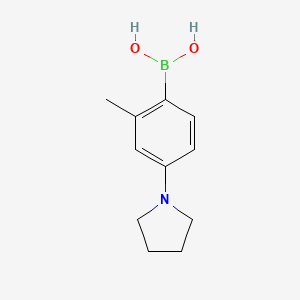
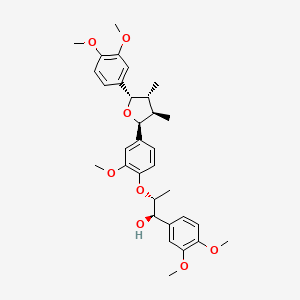

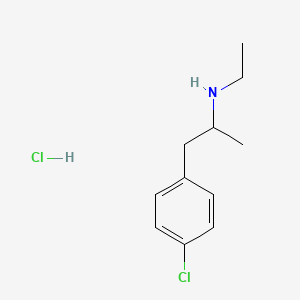
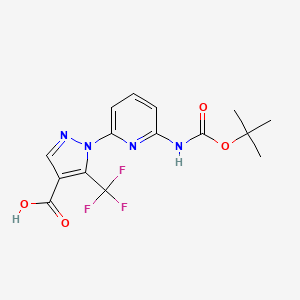
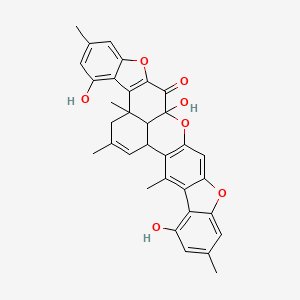
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
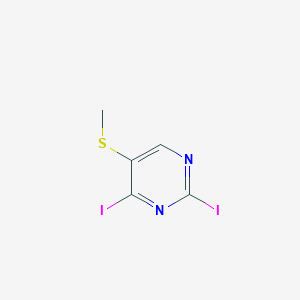
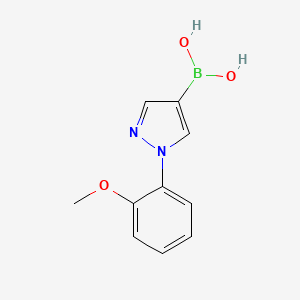
![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)
